molecular formula C12H15ClFNS B13597053 [3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)aminehydrochloride

[3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)aminehydrochloride

Katalognummer: B13597053
Molekulargewicht: 259.77 g/mol
InChI-Schlüssel: FIUMFDKGSWBDPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride is a chemical compound that features a benzothiophene ring, a fluoropropyl group, and a methylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluoropropyl group or the benzothiophene ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoropropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the fluoropropyl group or benzothiophene ring.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride is unique due to the presence of the fluoropropyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other benzothiophene derivatives and may contribute to its specific applications and effects.

Eigenschaften

Molekularformel

C12H15ClFNS

Molekulargewicht

259.77 g/mol

IUPAC-Name

3-(1-benzothiophen-5-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H14FNS.ClH/c1-14-8-11(13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H

InChI-Schlüssel

FIUMFDKGSWBDPH-UHFFFAOYSA-N

Kanonische SMILES

CNCC(CC1=CC2=C(C=C1)SC=C2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.